Differential Target Engagement: Thermal Shift (ΔTm) Against T. brucei Inositol‑3‑Phosphate Synthase
In the same differential scanning fluorimetry screen of the Maybridge RO3 fragment library (1 mM compound), (5‑methyl‑2‑phenylfuran‑3‑yl)methanol produced a TbINO1 thermal shift (ΔTm) of 1.61 ± 0.06 °C, whereas the des‑phenyl analog (5‑methyl‑2‑furyl)methanol (CAS 3857‑25‑8) induced a significantly larger shift of 3.79 ± 0.08 °C [1]. Despite the weaker target engagement, the target compound retained comparable cellular potency, suggesting a distinct binding mode or polypharmacology that the des‑phenyl analog lacks.
| Evidence Dimension | TbINO1 thermal shift (ΔTm) by differential scanning fluorimetry |
|---|---|
| Target Compound Data | 1.61 ± 0.06 °C (1 mM) |
| Comparator Or Baseline | (5‑Methyl‑2‑furyl)methanol: 3.79 ± 0.08 °C (1 mM) |
| Quantified Difference | Target compound shows 2.18 °C (57%) lower thermal shift |
| Conditions | Recombinant TbINO1 protein; 1 mM compound; SYPRO Orange dye; Boltzmann curve fitting (Major & Smith, 2011, Table 1) |
Why This Matters
The phenyl group dramatically alters the protein interaction profile, meaning the compound cannot be replaced by simpler furan methanols without losing the specific binding signature observed in the fragment screen.
- [1] Major LL, Smith TK. Mol Biol Int. 2011;2011:389364. Table 1, entry 522 (target) and entry 30 (comparator). View Source
